Mirin

DNA Damage Response MRE11 Nuclease Small Molecule Inhibitor

Mirin (CAS 299953-00-7) is the preferred chemical probe for selectively disrupting the MRN-ATM signaling axis. Unlike generic analogs (e.g., PFM01, PFM39), it specifically inhibits MRN-dependent ATM activation (IC50=12 μM) without affecting ATM kinase activity. Its well-characterized co-crystal structure and benchmark cellular IC50 for dsDNA resection (200-300 μM) make it an essential positive control for novel Mre11 inhibitor screening. Validated to abolish G2/M checkpoint and homology-dependent repair in mammalian cells.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 299953-00-7
Cat. No. B157360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirin
CAS299953-00-7
Synonyms2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O
InChIInChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5-
InChIKeyYBHQCJILTOVLHD-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Mirin (CAS 299953-00-7) and Its Core Biochemical Profile for Scientific Procurement


Mirin (CAS 299953-00-7), chemically designated as Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, is a small-molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex [1]. Discovered through a forward chemical genetic screen, it functions as a modulator of the DNA damage response (DDR) by targeting the MRN complex, a critical sensor and signaling hub for DNA double-strand breaks (DSBs) [2]. Its primary documented biochemical activities include preventing MRN-dependent activation of the ataxia-telangiectasia mutated (ATM) kinase and inhibiting the exonuclease function of Mre11, both essential for initiating downstream repair and checkpoint pathways .

Why Mirin Cannot Be Replaced by a Generic MRN or DDR Inhibitor Without Losing Experimental Specificity


The Mre11 nuclease possesses two distinct catalytic functions—exonuclease and endonuclease activity—which are executed through separate structural motifs and can be independently targeted by small molecules [1]. Generic substitution with compounds like PFM01 (a selective endonuclease inhibitor) or PFM39 (a structurally related exonuclease inhibitor) fails because these analogs exhibit divergent binding modes and functional consequences, despite being derived from the mirin scaffold . This differential pharmacology directly translates to distinct outcomes in cellular DNA repair assays, making precise inhibitor selection critical for reproducible research and accurate target validation.

Mirin Quantitative Differentiation: Head-to-Head Evidence Against MRE11 Inhibitor Analogs


Differential Inhibition of MRE11 Nuclease Functions: Exonuclease vs. Endonuclease Selectivity

Mirin and its analog PFM39 both inhibit MRE11 exonuclease activity, but neither inhibits endonuclease activity. In contrast, PFM01 selectively inhibits endonuclease activity without affecting exonuclease function [1]. This differential selectivity is critical for dissecting the distinct biological roles of each nuclease activity in DNA repair pathway choice.

DNA Damage Response MRE11 Nuclease Small Molecule Inhibitor

Functional Rescue of HR Repair Defects: PFM01 Rescues BRCA2-Deficient Cells While Mirin Does Not

In BRCA2-deficient HSC62-hTERT fibroblasts, treatment with the endonuclease inhibitor PFM01 (100 μM) rescued the G2-phase DSB repair defect following ionizing radiation, allowing repair to proceed via NHEJ. In stark contrast, the exonuclease inhibitor Mirin (500 μM) failed to rescue the repair defect and did not significantly increase NHEJ . This demonstrates that endonuclease inhibition, not exonuclease inhibition, is required to bypass the HR dependency in BRCA2-null cells.

Homologous Recombination BRCA2 Deficiency Synthetic Lethality

Comparative Cellular Potency: Mirin Requires Higher Concentrations for Cellular DSB Resection Inhibition

In A549 lung carcinoma cells, Mirin inhibits dsDNA end resection with an IC50 of 200-300 μM , while the more optimized analogs PFM39 and PFM01 achieve the same cellular effect with IC50 values of 50-75 μM . This 4- to 6-fold difference in cellular potency reflects the relatively weaker cellular activity of the parent compound, a factor that must be considered when designing cellular assays and interpreting concentration-dependent effects.

DSB Resection Cellular IC50 DNA End Processing

Preservation of ATM Activation: A Shared Feature Distinct from Direct ATM Inhibitors

Mirin inhibits MRN-dependent ATM activation (IC50 = 12 μM in cell-free assays) but does not directly inhibit the kinase activity of ATM itself [1]. This property is shared by next-generation MRE11 nuclease inhibitors like MU147, which also block DSB repair mechanisms without impairing ATM activation [2]. This mechanistic profile is fundamentally different from direct ATM kinase inhibitors (e.g., KU-55933), which globally suppress ATM signaling.

ATM Kinase MRN Complex Signaling Pathway

Optimal Experimental Use Cases for Mirin (CAS 299953-00-7) Based on Quantitative Differentiation Evidence


Dissecting MRN-ATM Pathway Signaling Without Direct ATM Kinase Inhibition

Mirin is the preferred chemical probe for experiments requiring selective disruption of the MRN-ATM signaling axis upstream of ATM. With an IC50 of 12 μM for inhibiting MRN-dependent ATM activation while sparing ATM kinase activity [1], it enables researchers to isolate the MRN complex's specific contribution to checkpoint activation and DNA repair without the confounding effects of global ATM inhibition.

Ablation of Homology-Directed Repair (HDR) and G2/M Checkpoint Control

For studies aimed at abolishing homology-dependent DNA repair and the G2/M checkpoint, Mirin is a validated tool. It has been shown to eliminate these processes in mammalian cells [1], making it suitable for investigating the cellular consequences of HDR deficiency, such as synthetic lethality screens or sensitization to DNA-damaging chemotherapeutics.

Structural and Biochemical Studies of MRE11 Exonuclease Active Site

Mirin and its analog PFM39 bind to the MRE11 active site in a similar manner to block exonuclease activity [1]. Mirin's well-characterized co-crystal structure with the Thermotoga maritima Mre11 (TmMre11) ortholog provides a foundational structural template for medicinal chemistry efforts aimed at developing more potent or selective MRN complex inhibitors [2].

Positive Control for MRN-Dependent Exonuclease Inhibition

In any assay designed to test novel MRE11 exonuclease inhibitors, Mirin serves as an essential positive control due to its well-documented, albeit moderate, inhibitory profile. Its cellular IC50 for dsDNA resection (200-300 μM) provides a benchmark against which the potency of new chemical entities can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.